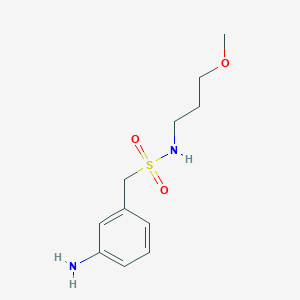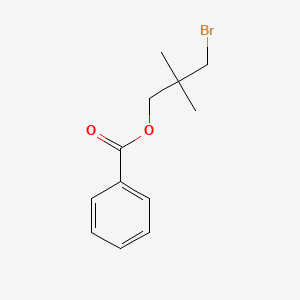
3-Bromo-2,2-dimethylpropyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2,2-dimethylpropyl benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester functional group attached to a 3-bromo-(2,2-dimethyl)propyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-dimethylpropyl benzoate typically involves the esterification of benzoic acid with 3-bromo-(2,2-dimethyl)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反应分析
Types of Reactions
3-Bromo-2,2-dimethylpropyl benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromo-(2,2-dimethyl)propyl moiety can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in polar solvents such as water or alcohols.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with hydroxide ions yields 3-hydroxy-(2,2-dimethyl)propyl benzoate.
Ester Hydrolysis: The major products are benzoic acid and 3-bromo-(2,2-dimethyl)propanol.
Oxidation: The products vary based on the oxidizing agent and reaction conditions, but may include carboxylic acids or ketones.
科学研究应用
3-Bromo-2,2-dimethylpropyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals or as a model compound in drug development.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-2,2-dimethylpropyl benzoate depends on its reactivity and the context in which it is used. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
3-Chloro-(2,2-dimethyl)propyl benzoate: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-(2,2-dimethyl)propyl benzoate: Similar structure but with an iodine atom instead of bromine.
2-Bromo-(2,2-dimethyl)propyl benzoate: Similar structure but with the bromine atom at a different position.
Uniqueness
3-Bromo-2,2-dimethylpropyl benzoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. The presence of the benzoate ester group also imparts distinct chemical properties, making it a valuable compound in various applications.
属性
分子式 |
C12H15BrO2 |
|---|---|
分子量 |
271.15 g/mol |
IUPAC 名称 |
(3-bromo-2,2-dimethylpropyl) benzoate |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,8-13)9-15-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI 键 |
AMEMOSFPTQJWCS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC(=O)C1=CC=CC=C1)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

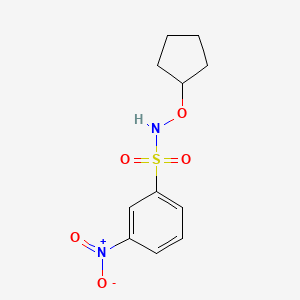
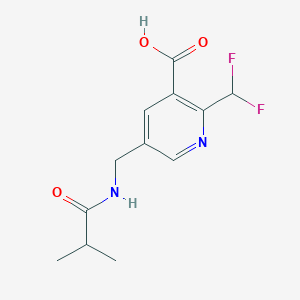
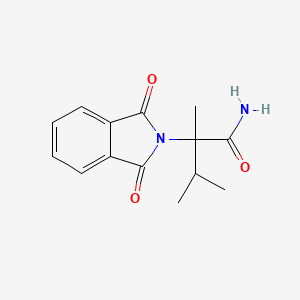
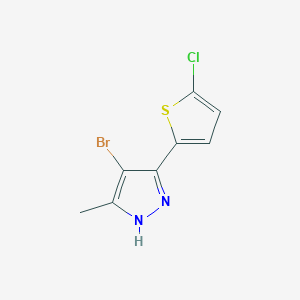
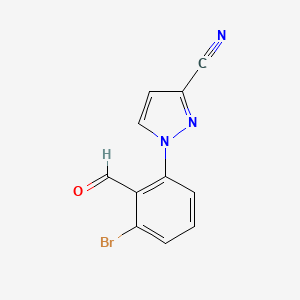
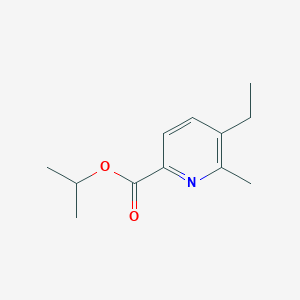

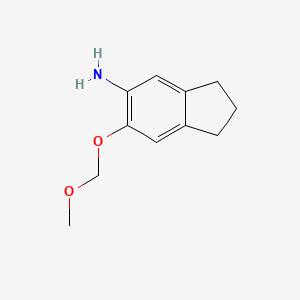
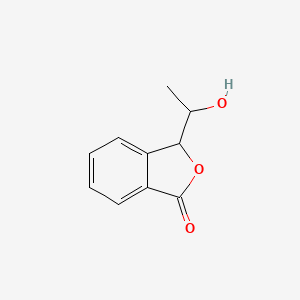


![3-[4-(Bromomethyl)phenyl]propionic acid](/img/structure/B8287304.png)

